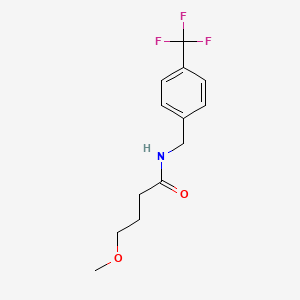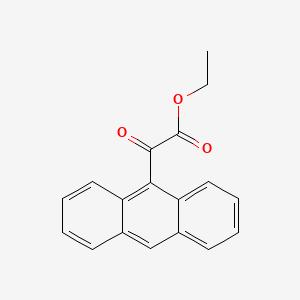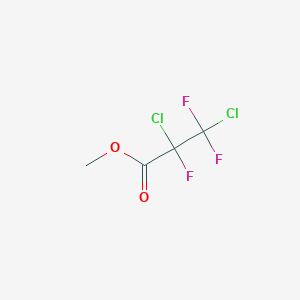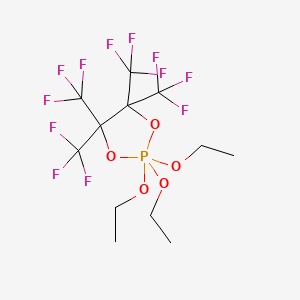
4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide
Übersicht
Beschreibung
- Es beeinflusst die Glutamat-Transmission im Hippocampus signifikant.
- Bemerkenswerterweise zeigt GET-73 anti-alkoholische und anxiolytische Eigenschaften .
GET-73: (Gamma-Hydroxybuttersäure-Analogon) ist ein natürlich vorkommender Neurotransmitter, der strukturelle Ähnlichkeiten mit γ-Hydroxybuttersäure (GHB) aufweist.
Wirkmechanismus
Target of Action
GET-73 primarily targets the metabotropic glutamate subtype 5 receptor (mGluR5) . mGluR5 is a promising target for the development of pharmacological treatments for alcohol dependence and other psychiatric conditions such as anxiety and depressive states .
Mode of Action
GET-73 acts as an antagonist at the mGluR5 receptor . This means it binds to the receptor and inhibits its activity.
Biochemical Pathways
The mGluR5 receptor is involved in the modulation of glutamate neurotransmission . Glutamate is a major excitatory neurotransmitter in the brain, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. By acting on mGluR5, GET-73 may influence the glutamate system and thereby exert its effects.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of GET-73 are not fully elucidated. These properties are crucial in determining the bioavailability of a drug, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect. More research is needed to understand the ADME properties of GET-73 .
Result of Action
It has been suggested that get-73 may modulate the indices of central glutamate and γ-aminobutyric acid (gaba) levels in recently abstinent subjects that meet alcohol use disorder (aud) criteria . It may also affect alcohol cue-induced brain activation .
Biochemische Analyse
Biochemical Properties
It has been found to interact with human acetylcholinesterase and butyrylcholinesterase . These interactions could potentially influence various biochemical reactions within the body.
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für GET-73 sind nicht umfassend dokumentiert, aber es kann durch chemische Synthese hergestellt werden.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen können variieren, aber GET-73 beinhaltet wahrscheinlich die Modifikation von GHB oder verwandten Verbindungen.
Industrielle Produktion: Leider sind Informationen über großtechnische Produktionsverfahren rar.
Analyse Chemischer Reaktionen
Reaktivität: GET-73 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte, die während dieser Reaktionen gebildet werden, hängen vom jeweiligen Syntheseweg ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Rolle von GET-73 bei der Modulation der Neurotransmission macht es für die Forschung in der Neurochemie relevant.
Biologie: Es könnte auf seine Auswirkungen auf neuronale Signalwege untersucht werden.
Medizin: Seine anti-alkoholischen und anxiolytischen Eigenschaften könnten therapeutische Implikationen haben.
Industrie: Obwohl nicht umfassend untersucht, könnte GET-73 die Entwicklung neuer Medikamente inspirieren.
Wirkmechanismus
Ziele: GET-73 interagiert wahrscheinlich mit dem metabotropen Glutamatrezeptor 5 (mGluR5) als negativer allosterischer Modulator.
Signalwege: Weitere Untersuchungen sind erforderlich, um die genauen molekularen Signalwege zu klären.
Vergleich Mit ähnlichen Verbindungen
Eindeutigkeit: Die einzigartigen Eigenschaften von GET-73 unterscheiden es von anderen GHB-Analoga.
Ähnliche Verbindungen: Während GET-73 herausragt, gibt es andere GHB-Derivate, wie GHB selbst und verwandte Verbindungen.
Eigenschaften
IUPAC Name |
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-8-2-3-12(18)17-9-10-4-6-11(7-5-10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZOWJNFLXSDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)NCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202402-01-5 | |
| Record name | GET-73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202402015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GET-73 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[4-(trifluorometil)-benzil]-4-metossibutirramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GET-73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5CLZ223FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)



![N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

